3-Amino-N-methyl-5-thiophen-2-yl-benzamide
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Overview
Description
3-Amino-N-methyl-5-thiophen-2-yl-benzamide is an organic compound characterized by the presence of an amino group, a methyl group, and a thiophene ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-methyl-5-thiophen-2-yl-benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 5-thiophen-2-yl-benzamide, followed by reduction to introduce the amino group. The methylation of the amine group can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation over palladium on carbon or using iron powder in acidic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, iron powder, hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3-Amino-N-methyl-5-thiophen-2-yl-benzamide serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine: This compound is investigated for its potential as a pharmacophore in drug design. Its structure suggests possible interactions with biological targets, making it a candidate for developing new therapeutic agents.
Industry: In materials science, derivatives of this compound are explored for their electronic properties, potentially useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3-Amino-N-methyl-5-thiophen-2-yl-benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring and amino group are likely involved in binding interactions, while the benzamide core provides structural stability.
Comparison with Similar Compounds
3-Amino-5-thiophen-2-yl-benzamide: Lacks the N-methyl group, potentially altering its binding affinity and pharmacokinetic properties.
N-Methyl-5-thiophen-2-yl-benzamide: Lacks the amino group, which may reduce its reactivity and potential biological activity.
3-Amino-N-methyl-benzamide: Lacks the thiophene ring, which may affect its electronic properties and interactions with biological targets.
Uniqueness: 3-Amino-N-methyl-5-thiophen-2-yl-benzamide is unique due to the combination of its functional groups, which confer a balance of reactivity and stability. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
3-amino-N-methyl-5-thiophen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-14-12(15)9-5-8(6-10(13)7-9)11-3-2-4-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPDISHIQBROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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